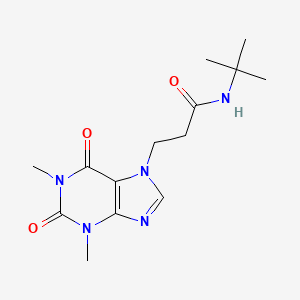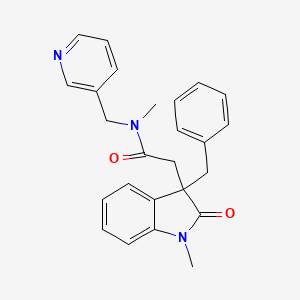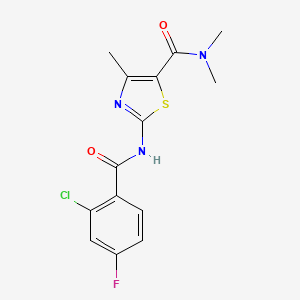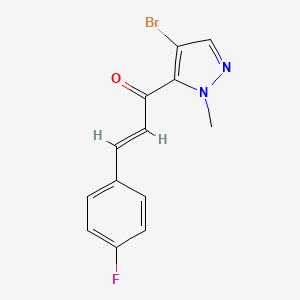![molecular formula C16H18N2O3 B5338141 N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide](/img/structure/B5338141.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[221]hept-2-yl-3-(4-nitrophenyl)acrylamide is a complex organic compound featuring a bicyclic structure with a nitrophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a nitrophenyl acrylamide precursor. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The nitrophenyl group may participate in electron transfer processes, while the acrylamide moiety can form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.
N-bicyclo[2.2.1]hept-2-yl-3-(4-aminophenyl)acrylamide: Contains an amino group instead of a nitro group.
Uniqueness
N-bicyclo[221]hept-2-yl-3-(4-nitrophenyl)acrylamide is unique due to its combination of a rigid bicyclic structure and a reactive nitrophenyl group
Properties
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-15-10-12-1-5-13(15)9-12)8-4-11-2-6-14(7-3-11)18(20)21/h2-4,6-8,12-13,15H,1,5,9-10H2,(H,17,19)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXUIIYBPXCKII-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile](/img/structure/B5338067.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5338075.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-(1-methyl-2-propen-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5338098.png)


![11-(3-Chlorophenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5338121.png)

![7-(4,4-difluoro-1-piperidinyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5338127.png)
![1-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338130.png)

![isopropyl [2,2,2-trifluoro-1-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5338139.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5338146.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5338156.png)
